Venlafaxine Hydrochloride is the salt form of venlafaxine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI) widely used in neuropharmacological research. As a Biopharmaceutical Classification System (BCS) Class 1 compound, its high solubility and permeability make it a preferred standard for developing and validating analytical methods, conducting pharmacokinetic studies, and formulating oral dosage forms. The hydrochloride salt form imparts specific, critical physicochemical properties, such as high aqueous solubility (approx. 572 mg/ml) and distinct thermal characteristics, which differentiate it from the free base and other salt forms for laboratory and process-driven applications.
Substituting Venlafaxine Hydrochloride with its free base, primary metabolite (desvenlafaxine), or other salt forms introduces critical process and analytical variables. The hydrochloride salt's high aqueous solubility is fundamentally different from the free base, which is extremely insoluble (0.267 mg/L at 25°C), making the salt essential for preparing aqueous stock solutions and certain formulations. Furthermore, Venlafaxine HCl exists in multiple polymorphic forms (e.g., Form I and Form II), each with distinct melting points and mechanical stability, affecting reproducibility in solid-state characterization and manufacturing. Using its metabolite, desvenlafaxine, is inappropriate for studies focused on the parent drug's specific pharmacokinetics, as analytical methods like HPLC are designed to separate these two distinct chemical entities based on their unique retention times.
Venlafaxine Hydrochloride demonstrates exceptionally high aqueous solubility, a critical parameter for preparing concentrated stock solutions and developing aqueous-based formulations. Its measured solubility is approximately 572 mg/mL under ambient conditions. This contrasts sharply with venlafaxine free base, which is classified as extremely insoluble with a reported solubility of just 267 mg/L (0.267 mg/mL) in water at 25°C.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | ~572 mg/mL |
| Comparator Or Baseline | Venlafaxine Free Base: 0.267 mg/mL |
| Quantified Difference | Over 2100-fold higher solubility than the free base |
| Conditions | Aqueous solution, ambient/25°C |
This vast solubility difference makes the hydrochloride salt the only practical choice for applications requiring aqueous dissolution, ensuring ease of handling and dose accuracy.
Venlafaxine Hydrochloride is a highly polymorphic substance, with at least five identified forms, each possessing distinct thermal properties critical for manufacturing and quality control. The two most studied crystalline forms, Form I and Form II, exhibit sharp, well-defined melting endotherms at approximately 210-212 °C and 208-210 °C, respectively, as measured by Differential Scanning Calorimetry (DSC). In contrast, the free base has a significantly lower melting point, reported at 79.18 °C. Furthermore, studies show Form I has greater mechanical stability to grinding compared to Form II, making it more suitable for certain pharmaceutical formulations.
| Evidence Dimension | Melting Point (DSC) |
| Target Compound Data | Form I: ~210–212 °C; Form II: ~208–210 °C |
| Comparator Or Baseline | Venlafaxine Free Base: ~79 °C |
| Quantified Difference | Melting point is >130 °C higher than the free base |
| Conditions | Differential Scanning Calorimetry (DSC) |
Selecting a specific, well-characterized polymorphic form of Venlafaxine HCl is crucial for ensuring batch-to-batch consistency in thermal processing, tableting, and analytical testing.
In pharmacokinetic and metabolism studies, the primary analytical challenge is the simultaneous quantification of venlafaxine and its major active metabolite, O-desmethylvenlafaxine (ODV). Procuring Venlafaxine HCl as a certified reference standard is non-negotiable for this work. HPLC methods are specifically developed to resolve these two compounds; for example, one validated method reports a retention time of 2.745 min for Venlafaxine HCl, allowing clear separation from ODV and other substances in biological matrices. Using ODV (Desvenlafaxine) as a substitute would make it impossible to accurately quantify the parent drug's concentration, metabolism rate, or bioavailability.
| Evidence Dimension | Chromatographic Resolution |
| Target Compound Data | Serves as the specific analytical standard for the parent drug (e.g., Retention Time 2.745 min). |
| Comparator Or Baseline | O-desmethylvenlafaxine (Desvenlafaxine), its primary active metabolite, which is chromatographically separated. |
| Quantified Difference | Qualitatively distinct; enables separation and quantification. |
| Conditions | Reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection. |
For any research involving drug metabolism or pharmacokinetics, using the specific Venlafaxine HCl standard is the only way to generate valid, reproducible data on the parent compound.
The distinct analytical profile of Venlafaxine HCl makes it the required reference standard for HPLC or LC-MS/MS methods designed to quantify the parent drug alongside its metabolite, O-desmethylvenlafaxine, in plasma, serum, or other biological samples. This is fundamental for determining absorption, distribution, metabolism, and excretion (ADME) parameters.
Leveraging its high aqueous solubility (>570 mg/mL), this compound is the ideal choice for developing and testing liquid oral formulations, intravenous solutions, or controlled-release systems that require initial dissolution in an aqueous phase. This property overcomes the significant handling and bioavailability challenges associated with the insoluble free base.
Researchers performing solid-state analysis, such as polymorph screening or process development for tableting, should procure Venlafaxine HCl for its well-documented thermal behavior and distinct crystalline forms. The defined melting points and stability profiles of its polymorphs provide a reliable baseline for investigating drug-excipient compatibility and manufacturing parameters.
Irritant